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Compound of Interest

Ethyl 3-(difluoromethyl)-1-methyl-
Compound Name:
1H-pyrazole-4-carboxylate

Cat. No. B129772

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(difluoromethyl)-1-
methyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of a Fluorinated
Pyrazole Core

In the landscape of modern agrochemical and pharmaceutical development, the pyrazole ring
stands out as a "privileged scaffold"—a molecular framework that consistently appears in
successful bioactive compounds.[1][2][3] Its unique electronic properties and metabolic stability
have made it a cornerstone in drug discovery, from anti-inflammatory agents to kinase
inhibitors used in oncology.[4][5] The title compound, Ethyl 3-(difluoromethyl)-1-methyl-1H-
pyrazole-4-carboxylate (DFMMP), represents a critical evolution of this scaffold. It is a key
building block in the synthesis of a new generation of highly effective succinate dehydrogenase
inhibitor (SDHI) fungicides, including major commercial products like Bixafen, Sedaxane, and
Fluxapyroxad.[6][7]

The introduction of a difluoromethyl (-CHF2) group is a strategic decision in medicinal
chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and binding
affinity. However, its presence also introduces complexities into the analytical challenge of
structure verification. This guide provides an in-depth, multi-technique approach to the
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unambiguous structure elucidation of this vital chemical intermediate, detailing not just the
methods but the scientific rationale behind them.

Molecular Blueprint: The Target Structure

Before commencing analysis, we define the target structure and its constituent parts that
require verification.

Molecular Formula: CsH1o0F2N202[7][8]

Molecular Weight: 204.17 g/mol [7][8]

Core Scaffold: A 1-methyl-1H-pyrazole ring.

Key Substituents:

o Adifluoromethyl group at the C3 position.

o An ethyl carboxylate group at the C4 position.
o A methyl group at the N1 position.

Our analytical goal is to confirm the presence and, crucially, the precise connectivity
(regiochemistry) of these fragments.

The Analytical Strategy: A Convergence of Evidence

No single technique can provide a complete structural picture. A robust elucidation relies on the
convergence of data from multiple orthogonal methods. Our strategy integrates mass
spectrometry for molecular weight and formula confirmation, infrared spectroscopy for
functional group identification, and a suite of advanced nuclear magnetic resonance (NMR)
techniques to map the precise atomic connectivity.
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Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular

Identity

Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most

critical piece of data: the molecule's exact mass. This allows for the confirmation of the

elemental composition, immediately validating or refuting the proposed formula.

Expected Results: Using a high-resolution mass spectrometer with a soft ionization technique

like Electrospray lonization (ESI), we expect to observe the protonated molecular ion, [M+H]*.

Data Presentation: Expected Mass Spectrometry Peaks
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lon Species Calculated m/z Expected m/z Interpretation
Protonated
molecular ion,
[CsH10F2N202 + H]*  205.0786 ~205.079

confirming the
elemental formula.

| [CsH10F2N202 + Na]* | 227.0605 | ~227.061 | Sodium adduct, a common observation in ESI-
MS. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

o Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable
solvent (e.g., methanol or acetonitrile).

 Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known
standard.

e Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
» Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

¢ Analysis: Identify the peak corresponding to the [M+H]* ion and compare its exact mass to
the calculated value for CsH11F2N202*. A mass accuracy of <5 ppm provides high
confidence in the formula.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key
functional groups within a molecule. For this compound, we are particularly interested in
confirming the presence of the ester carbonyl (C=0) and the carbon-fluorine (C-F) bonds.

Expected Results: The IR spectrum will show characteristic absorption bands corresponding to
the vibrations of specific bonds.

Data Presentation: Key IR Absorption Bands
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Wavenumber . . . .
( 1 Intensity Bond Vibration Interpretation
cm-

Aliphatic C-H
. stretches from
~2980-3000 Medium C-H (sp?)
methyl and ethyl

groups.

Ester carbonyl stretch,
~1725 Strong C=0 a highly characteristic
and strong peak.[9]

Pyrazole ring
~1550 Medium C=N/C=C stretching vibrations.
[10]

Asymmetric and
symmetric C-F
stretches of the -CHF2
group.

~1250 & ~1100 Strong C-F

| ~1180 | Strong | C-O | Ester C-O stretch. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Scan the sample over the range of 4000-400 cm™1.

e Analysis: Process the resulting spectrum (background correction, ATR correction) and
identify the key absorption peaks, comparing them to known correlation tables for functional
groups.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Definitive Map
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Expertise & Experience: NMR is the cornerstone of structure elucidation, providing an
unambiguous map of the carbon-hydrogen framework. For fluorinated compounds, a multi-
nuclear approach (*H, 13C, 1°F) is essential due to the profound influence of fluorine on the
spectra, including large coupling constants that transmit through multiple bonds.[13][14][15]

NMR Elucidation Strategy
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Caption: NMR workflow for piecing together the molecular structure.

'H NMR Spectroscopy

Purpose: To identify all distinct proton environments, their integration (number of protons), and
their coupling patterns (neighboring protons).

Data Presentation: Predicted *H NMR Data (400 MHz, CDCls)
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Chemical Coupling
Label Shift (5, Multiplicity Constant (J, Integration Assighment
ppm) Hz)
a ~8.10 s - 1H Pyrazole H5
b ~6.80 t JH-F =54 Hz 1H -CHF2
JH-H=7.1
C ~4.35 q 2H -O-CH2-CHs
Hz
d ~3.95 S - 3H N-CHs

le|~1.38|t|JH-H=7.1Hz|3H]|-O-CHz-CHs |

Rationale:

The pyrazole proton (H5) is a singlet as it has no adjacent proton neighbors.

o The proton of the difluoromethyl group is a characteristic triplet due to coupling to two
equivalent fluorine nuclei (n+1 rule does not apply for heteronuclear coupling; it's a doublet
of doublets that appears as a triplet when J values are similar).

e The ethyl group shows the classic quartet-triplet pattern.

e The N-methyl group is a singlet, isolated from other protons.

3C NMR Spectroscopy

Purpose: To identify all unique carbon atoms. The presence of fluorine introduces C-F coupling,
which splits the signals of the fluorinated carbon and adjacent carbons into multiplets.

Data Presentation: Predicted 3C NMR Data (100 MHz, CDCIs)
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Multiplicity (due to C-F

Chemical Shift (0, ppm) . Assignment
coupling)

~162.0 s Ester C=0
~145.0 t,JC-F =25 Hz Pyrazole C3
~141.0 s Pyrazole C5
~110.0 t, JC-F =238 Hz -CHF2
~108.0 S Pyrazole C4
~61.0 S -O-CH2-CHs
~39.0 S N-CHs

| ~14.0 | s | -O-CH2-CHs |

Rationale:

e The carbon of the -CHF2 group shows a large one-bond coupling to fluorine, resulting in a

triplet.

e The C3 carbon of the pyrazole ring, being two bonds away from the fluorines, shows a

smaller triplet splitting.

e Using a dual {*H, 1°F} decoupler simplifies the spectrum to sharp singlets, confirming the

carbon count but losing valuable coupling information.[13]

F NMR Spectroscopy

Purpose: To directly observe the fluorine atoms. This is a highly sensitive and specific

technique for fluorinated compounds.[16]

Expected Results: A single signal is expected for the two chemically equivalent fluorine atoms.

In a proton-coupled spectrum, this signal will be a doublet due to coupling with the single

geminal proton (JH-F = 54 Hz). This provides direct evidence for the -CHF2 moiety.

2D NMR: Assembling the Puzzle
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Purpose: To establish definitive correlations between atoms, confirming the proposed
regiochemistry.

e 1H-1H COSY: Will show a clear cross-peak between the ethyl protons at ~4.35 ppm (c) and
~1.38 ppm (e), confirming the -CH2-CHs fragment.

e 1H-13C HSQC: Will connect each proton signal to its directly attached carbon, for example:
8.10 (H5) to 6 141.0 (C5); 6 6.80 (-CHF2) to 6 110.0 (-CHF2); & 3.95 (N-CHs) to & 39.0 (N-
CHs).

e 1H-13C HMBC (Critical for Regiochemistry): This experiment reveals 2- and 3-bond
correlations, which act as the "glue" to assemble the fragments.

o Key Correlation 1: The N-methyl protons (d, ~3.95 ppm) should show a correlation to the
C5 carbon (8 ~141.0), confirming the methyl group is on N1 and adjacent to C5.

o Key Correlation 2: The pyrazole proton H5 (a, ~8.10 ppm) should show correlations to C4
(6 ~108.0) and C3 (0 ~145.0), confirming its position.

o Key Correlation 3: The proton of the -CHF2 group (b, ~6.80 ppm) should show a strong
correlation to the C3 carbon (& ~145.0), locking the difluoromethyl group to this position.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

e 1H NMR: Acquire a standard one-dimensional proton spectrum.

e 13C NMR: Acquire a proton-decoupled 13C spectrum. An APT or DEPT-135 experiment can
also be run to differentiate between CH, CHz, and CHs carbons.

e 19F NMR: Acquire a proton-coupled *°F spectrum.

e 2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC
experiment for a long-range coupling constant of ~8 Hz to observe the key correlations.
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Conclusion: A Self-Validating System of Evidence

The structure of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is confirmed
through a logical, self-validating system of analysis.

Caption: Convergence of evidence confirming the final structure.

Mass spectrometry establishes the correct molecular formula and weight. Infrared
spectroscopy confirms the presence of the required ester and difluoromethyl functional groups.
Finally, the complete suite of 1D and 2D NMR experiments provides the definitive, high-
resolution map of the molecule, confirming the identity and—most importantly—the precise
location of each substituent on the pyrazole ring. This rigorous, multi-faceted approach ensures
the highest degree of confidence in the structural assignment, a critical requirement for any
compound intended for use in regulated industries like agriculture and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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